CRF2 vs. CRF1 Selectivity: Antisauvagine-30 vs. Astressin
In a direct head-to-head binding study on transfected HEK293 cells, Antisauvagine-30 ([DPhe11, His12]Svg(11-40)) demonstrated a 110-fold higher affinity for the mouse CRF2β receptor compared to the rat CRF1 receptor [1]. In contrast, the non-selective antagonist Astressin exhibited a nearly equal affinity for both receptor subtypes (CRF1 Kd = 5.7 nM; CRF2β Kd = 4.0 nM).
| Evidence Dimension | Receptor Binding Affinity Selectivity (Kd ratio, CRF1/CRF2β) |
|---|---|
| Target Compound Data | 110-fold higher affinity for mCRFR2β than rCRFR1 |
| Comparator Or Baseline | Astressin: CRF1 Kd = 5.7 ± 1.6 nM; mCRFR2β Kd = 4.0 ± 2.3 nM (approximately equal affinity) |
| Quantified Difference | Antisauvagine-30: 110-fold selectivity vs. Astressin: ~1.4-fold selectivity |
| Conditions | HEK293 cells stably expressing rat CRFR1 or mouse CRFR2β |
Why This Matters
This confirms Antisauvagine-30 as a necessary tool for isolating CRF2-mediated effects, while Astressin is unsuitable for such applications.
- [1] Rühmann, A., Bonk, I., Lin, C. R., Rosenfeld, M. G., & Spiess, J. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): Development of CRFR2β-selective antisauvagine-30. Proceedings of the National Academy of Sciences, 95(26), 15264-15269. View Source
